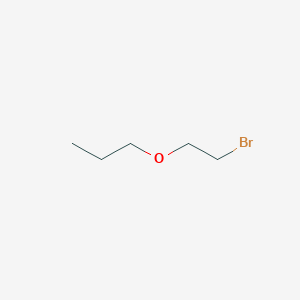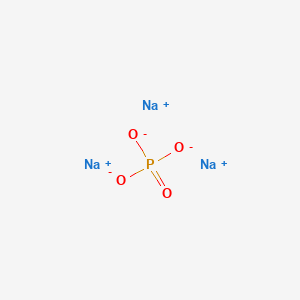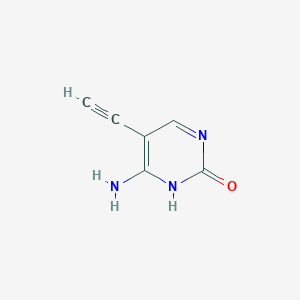
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Vue d'ensemble
Description
(-)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, also known as (-)-DBN, is a brominated compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 140–141 °C and a boiling point of 397 °C. (-)-DBN is a type of brominated naphthol, which is a chemical compound that is used in the production of organic dyes and pigments. (-)-DBN has been studied for its potential use as an antioxidant, a reagent for organic synthesis, and a biocatalyst.
Applications De Recherche Scientifique
Polymer Science Applications
Plastic Scintillators Based on Polymethyl Methacrylate : The research by Salimgareeva and Kolesov (2005) discusses the scintillation properties of plastic scintillators based on polymethyl methacrylate, highlighting the potential of using various luminescent dyes and solvents to enhance scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This suggests the potential for (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol to be explored as a luminescent dye or solvent in similar applications due to its structural characteristics (Salimgareeva & Kolesov, 2005).
Organic Synthesis and Catalysis
Catalytic Non-Enzymatic Kinetic Resolution : Pellissier (2011) reviews advancements in catalytic non-enzymatic kinetic resolution, a vital process for synthesizing enantiopure compounds. Given the importance of chiral catalysts in these reactions, (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol could potentially serve as a chiral ligand or catalyst in developing new asymmetric synthesis methods due to its chiral and aromatic nature (Pellissier, 2011).
Mécanisme D'action
- For instance, lactotransferrin (LTF) is a major iron-binding protein that shares structural similarities with transferrins. It plays a crucial role in iron transport and homeostasis .
- Positively charged compounds can attract the negatively charged outer membrane of bacteria, leading to the development of large pores. This phenomenon has been observed for certain antibiotics .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORIFUHRGQKYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927367 | |
| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13185-00-7, 80655-81-8, 65283-60-5 | |
| Record name | 13185-00-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the conformation of 6,6'-Dibromo-1,1'-bi-2-naphthol influence its chiroptical properties?
A1: The specific arrangement of the hydroxyl groups in 6,6'-Dibromo-1,1'-bi-2-naphthol significantly impacts its Vibrational Circular Dichroism (VCD) spectra. Research has shown that VCD exhibits greater sensitivity to these conformational changes compared to Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). While ECD and ORD demonstrate limited sensitivity, VCD spectral patterns in the 1600-900 cm(-1) region vary considerably between different conformations, making it a valuable tool for conformational analysis. []
Q2: What is the significance of 6,6'-Dibromo-1,1'-bi-2-naphthol in asymmetric synthesis?
A2: 6,6'-Dibromo-1,1'-bi-2-naphthol serves as a crucial chiral ligand in various asymmetric catalytic reactions. For instance, it facilitates the synthesis of optically active β-amino acid derivatives via enantioselective Mannich-type reactions. This is achieved by forming a chiral zirconium catalyst when combined with zirconium(IV) tert-butoxide and N-methylimidazole. This catalyst enables the efficient reaction between aldimines (particularly those with N-substituted hydroxyphenyl groups) and silyl enol ethers, leading to high yields and enantioselectivities. []
Q3: Can 6,6'-Dibromo-1,1'-bi-2-naphthol be incorporated into polymeric structures for catalytic applications?
A3: Yes, derivatives of 6,6'-Dibromo-1,1'-bi-2-naphthol, with protected hydroxyl groups, can be polymerized using nickel catalysts. Subsequent hydrolysis of these polymers yields optically active poly(1,1‘-bi-2-naphthol)s [poly(BINOL)s]. These polymers are soluble in basic solutions and can form polymeric Lewis acid complexes upon reaction with compounds like diethylaluminum chloride or titanium tetraisopropoxide. These complexes function as a new class of catalysts with highly organized catalytic centers within a sterically regular and optically active polymer chain. []
Q4: How effective is 6,6'-Dibromo-1,1'-bi-2-naphthol as a building block for supramolecular structures?
A4: 6,6'-Dibromo-1,1'-bi-2-naphthol serves as a precursor for synthesizing rigid angular bridging ligands, such as 7-oxa-dibenzofluorene-3,11-dicarboxylic acid (H(2)L). This ligand is instrumental in assembling nanoscopic structures like molecular rectangles and 1-D coordination polymers. These structures often possess open channels accommodating guest molecules like DMF and water. []
Q5: Has 6,6'-Dibromo-1,1'-bi-2-naphthol been used in developing novel catalytic systems for enantioselective reactions?
A5: Yes, a multicomponent titanium-based catalyst incorporating 6,6'-Dibromo-1,1'-bi-2-naphthol has proven effective for the enantioselective cyanation of aldehydes. This catalyst, prepared by combining tetraisopropyl titanate, (S)-6,6'-dibromo-1,1'-bi-2-naphthol, cinchonine, and (1R,2S)-(-)-N-methylephedrine, enables the synthesis of cyanohydrins ethyl carbonates with high enantioselectivities (up to 94% ee). []
Q6: Can 6,6'-Dibromo-1,1'-bi-2-naphthol participate in molecular recognition events leading to unique crystal structures?
A6: Indeed, 6,6'-Dibromo-1,1'-bi-2-naphthol exhibits molecular recognition capabilities in solid-state crystallization. When combined with benzoquinone and a third component like naphthalene, it forms colored chiral adduct crystals. Interestingly, the choice of the third component significantly influences the adduct's color, showcasing the role of molecular recognition in crystal packing and the resulting optical properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





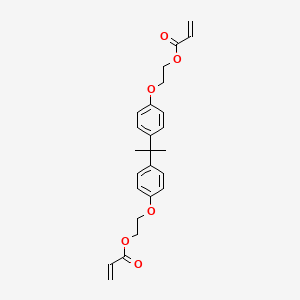
![(1R-endo)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3428094.png)
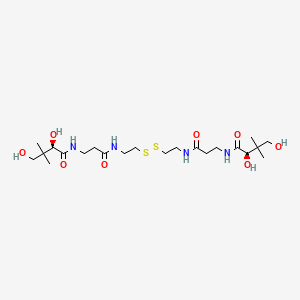
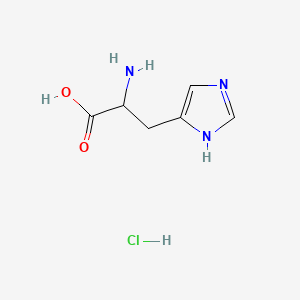
![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)


